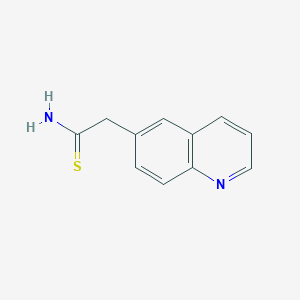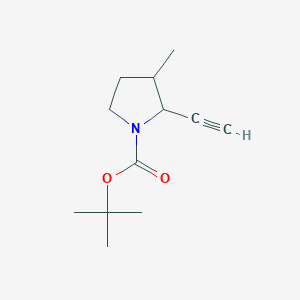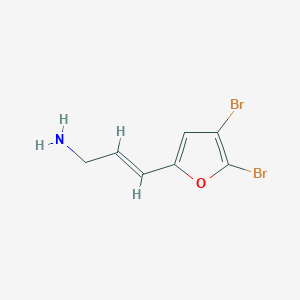
3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine: is an organic compound with the molecular formula C7H7Br2NO and a molecular weight of 280.94 g/mol This compound features a furan ring substituted with bromine atoms at the 4 and 5 positions, and a prop-2-en-1-amine group attached to the 3 position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine typically involves the bromination of a furan derivative followed by the introduction of the prop-2-en-1-amine group. One common method includes:
Bromination of Furan: The furan ring is brominated using bromine or a bromine-containing reagent under controlled conditions to introduce bromine atoms at the 4 and 5 positions.
Formation of Prop-2-en-1-amine Group: The brominated furan is then reacted with an appropriate amine precursor under conditions that facilitate the formation of the prop-2-en-1-amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Addition Reactions: The double bond in the prop-2-en-1-amine group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with modified double bonds or amine groups.
Scientific Research Applications
3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets, which can vary depending on the context of its use. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research and may differ based on the specific application.
Comparison with Similar Compounds
3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine: can be compared with other similar compounds such as:
- 3-(5-Bromofuran-2-yl)prop-2-en-1-amine : This compound has a single bromine atom at the 5 position of the furan ring, making it less substituted compared to the dibromo derivative.
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine : Although structurally different, it shares some similarities in terms of functional group reactivity.
The uniqueness of This compound lies in its specific substitution pattern and the presence of both bromine atoms and the prop-2-en-1-amine group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7Br2NO |
|---|---|
Molecular Weight |
280.94 g/mol |
IUPAC Name |
(E)-3-(4,5-dibromofuran-2-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C7H7Br2NO/c8-6-4-5(2-1-3-10)11-7(6)9/h1-2,4H,3,10H2/b2-1+ |
InChI Key |
BWFVUMIJQVXYBW-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(OC(=C1Br)Br)/C=C/CN |
Canonical SMILES |
C1=C(OC(=C1Br)Br)C=CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide](/img/structure/B13610410.png)
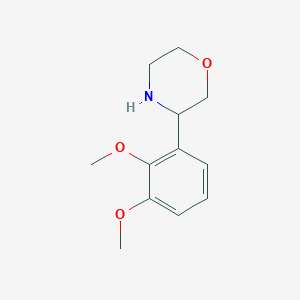
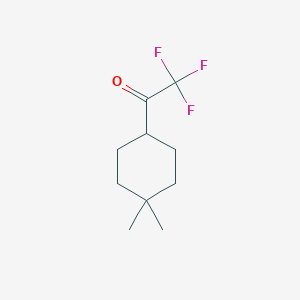
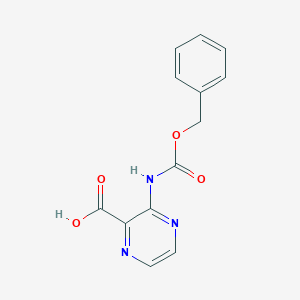

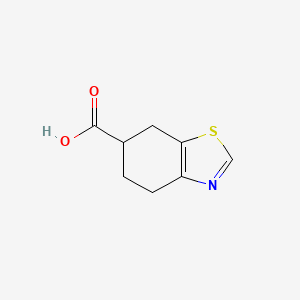

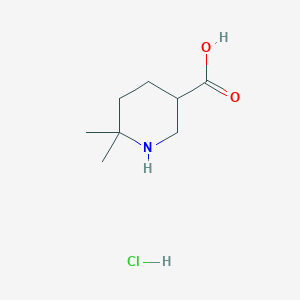

![3-[(Methylamino)methyl]thiolan-3-olhydrochloride](/img/structure/B13610462.png)

